Sulbactam benzathine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

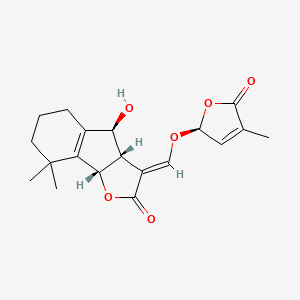

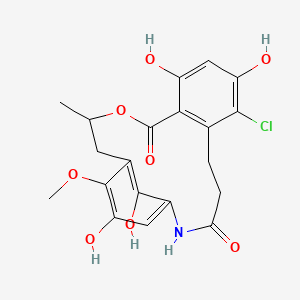

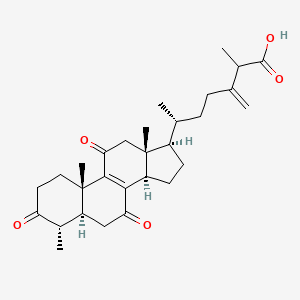

Sulbactam benzathine is a compound that combines sulbactam, a beta-lactamase inhibitor, with benzathine, a stabilizing agent. Sulbactam is a derivative of the basic penicillin nucleus and is primarily used to inhibit beta-lactamase enzymes produced by bacteria, which can destroy beta-lactam antibiotics. This combination enhances the efficacy of beta-lactam antibiotics by preventing their degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulbactam involves several steps:

Diazotisation and Bromination: 6-amino-penicillanic acid is subjected to diazotisation and bromination reactions using bromine, sodium nitrite, and sulfuric acid as solvents.

Oxidation: The intermediate product is then oxidized using potassium permanganate and sulfuric acid.

Hydrogenation: The final step involves hydrogenation using strontium powder and sulfuric acid as a solvent, resulting in the formation of sulbactam.

Industrial Production Methods: Industrial production of sulbactam benzathine typically involves large-scale synthesis using the above-mentioned steps, with careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques ensures the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulbactam benzathine undergoes various chemical reactions, including:

Oxidation: Sulbactam can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert sulbactam back to its precursor forms.

Substitution: Sulbactam can undergo substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate and sulfuric acid.

Reduction: Hydrogenation using strontium powder.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Precursor forms of sulbactam.

Substitution: Various substituted beta-lactam derivatives.

Scientific Research Applications

Sulbactam benzathine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of beta-lactam antibiotics.

Biology: Studied for its role in inhibiting beta-lactamase enzymes and its impact on bacterial resistance.

Medicine: Combined with beta-lactam antibiotics to treat bacterial infections, particularly those caused by beta-lactamase-producing bacteria.

Industry: Used in the production of pharmaceutical formulations to enhance the stability and efficacy of antibiotics

Mechanism of Action

Sulbactam benzathine exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. Sulbactam binds to the active site of beta-lactamase, preventing it from hydrolyzing the antibiotic. This allows the antibiotic to remain effective against bacteria. The benzathine component stabilizes the compound, ensuring its prolonged action .

Comparison with Similar Compounds

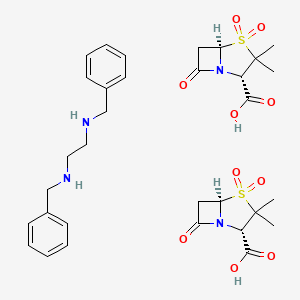

Benzathine benzylpenicillin: Another beta-lactam antibiotic combined with benzathine for prolonged action.

Ampicillin-sulbactam: A combination of ampicillin and sulbactam used to treat various bacterial infections.

Cefoperazone-sulbactam: A combination of cefoperazone and sulbactam used for its broad-spectrum antibacterial activity.

Uniqueness: Sulbactam benzathine is unique due to its combination of sulbactam and benzathine, which provides both beta-lactamase inhibition and prolonged stability. This makes it particularly effective in treating infections caused by beta-lactamase-producing bacteria, offering a synergistic effect that enhances the efficacy of beta-lactam antibiotics .

Properties

CAS No. |

83031-43-0 |

|---|---|

Molecular Formula |

C32H42N4O10S2 |

Molecular Weight |

706.8 g/mol |

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H20N2.2C8H11NO5S/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h1-10,17-18H,11-14H2;2*5-6H,3H2,1-2H3,(H,11,12)/t;2*5-,6+/m.11/s1 |

InChI Key |

YSEPFTSCLHUBNH-HFKSPEPWSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one](/img/structure/B1249096.png)

![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)

![2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B1249108.png)

![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)